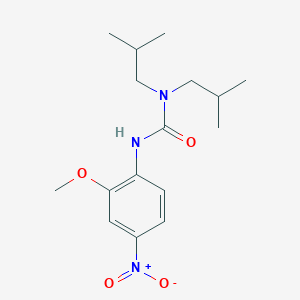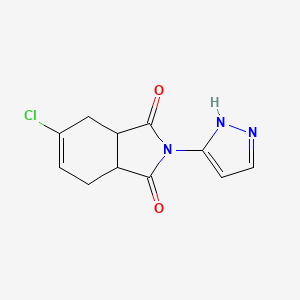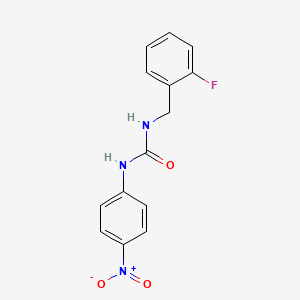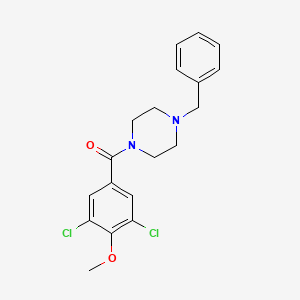
N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea
説明
N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. The compound is also known by its trade name, Iodoacetyl-PEG2-Biotin.
作用機序
The mechanism of action of N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea involves the formation of a covalent bond between the biotin moiety and a specific amino acid residue on the protein of interest. This covalent bond allows for the detection and quantification of the protein in question.
Biochemical and Physiological Effects:
N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea has no known biochemical or physiological effects on living organisms. It is used solely as a research reagent and is not intended for human or animal use.
実験室実験の利点と制限
One advantage of using N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea in lab experiments is its ability to label proteins with biotin, a molecule that can be easily detected and quantified. Another advantage is its high specificity for certain amino acid residues on proteins. However, one limitation of using this compound is that it may not be suitable for all proteins, as some may not react with the reagent. Additionally, the labeling process can be time-consuming and may require optimization for each protein of interest.
将来の方向性
There are several future directions for the use of N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea in scientific research. One direction is the development of new labeling strategies that can be used with a wider range of proteins. Another direction is the development of biosensors that can detect and quantify proteins labeled with this compound in complex biological samples. Additionally, the use of this compound in the study of protein-protein interactions may lead to new insights into the mechanisms of disease and the development of new therapeutics.
科学的研究の応用
N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea is commonly used in scientific research as a reagent for the modification of proteins. It is used to label proteins with biotin, a molecule that can be easily detected and quantified. The compound is also used in the study of protein-protein interactions and in the development of biosensors.
特性
IUPAC Name |
3-(2-methoxy-4-nitrophenyl)-1,1-bis(2-methylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-11(2)9-18(10-12(3)4)16(20)17-14-7-6-13(19(21)22)8-15(14)23-5/h6-8,11-12H,9-10H2,1-5H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJJAGRNNRRBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-4-nitrophenyl)-1,1-bis(2-methylpropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[({4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4119671.png)
![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4119679.png)
![4-chloro-N-{[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4119707.png)



![methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4119726.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-phenylbutanoyl)hydrazinecarbothioamide](/img/structure/B4119729.png)
![3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119748.png)
![methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4119762.png)
![dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4119763.png)


![methyl 2-[({[4-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119785.png)